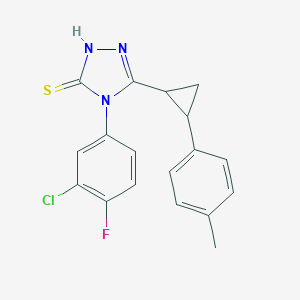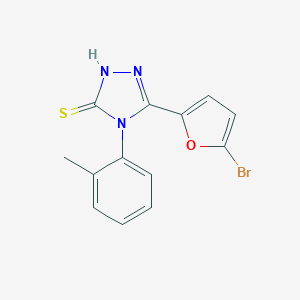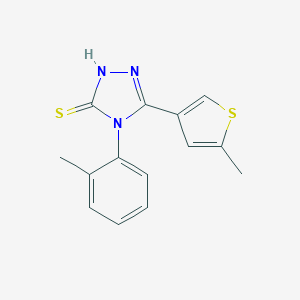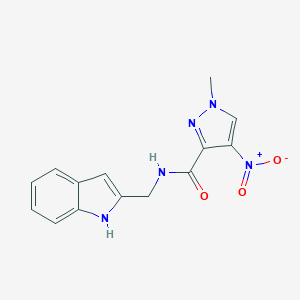![molecular formula C18H12F4N4O3 B456284 N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B456284.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Coupling Reaction: The final step involves coupling the nitrated pyrazole with a benzamide derivative that contains the fluoro and trifluoromethyl groups. This is typically done using a palladium-catalyzed cross-coupling reaction under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for nitration and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be further functionalized through palladium-catalyzed coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Palladium catalysts, ligands, and bases like potassium carbonate.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various nucleophiles in place of the fluoro or trifluoromethyl groups.
Coupling: Formation of biaryl or other complex structures.
Scientific Research Applications
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the fluoro and benzophenone moieties but lacks the pyrazole and nitro groups.
Other Trifluoromethylated Benzamides: Compounds with similar trifluoromethyl and benzamide structures but different substituents on the aromatic rings.
Uniqueness
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to its combination of a trifluoromethyl group, a nitro group, and a pyrazole ring, which confer distinct electronic and steric properties. These features make it particularly valuable for applications requiring specific interactions with biological targets or materials with unique electronic properties.
Properties
Molecular Formula |
C18H12F4N4O3 |
|---|---|
Molecular Weight |
408.3g/mol |
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C18H12F4N4O3/c19-15-5-4-13(18(20,21)22)7-16(15)24-17(27)12-3-1-2-11(6-12)9-25-10-14(8-23-25)26(28)29/h1-8,10H,9H2,(H,24,27) |
InChI Key |
CFRJYUYHUSEIKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)CN3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B456201.png)
![3-[(4-bromophenoxy)methyl]-N-(4-nitro-1H-pyrazol-1-yl)benzamide](/img/structure/B456202.png)
![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B456206.png)

![4-amino-3-{[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-b]pyridin-2-ol](/img/structure/B456208.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methanone](/img/structure/B456209.png)

![2-{[2-(4-chlorophenyl)cyclopropyl]carbonyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B456215.png)
![4-ethyl-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B456216.png)

![3-hydroxy-10,13-dimethyl-16-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]hexadecahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B456221.png)
![4-{[4-(Diphenylmethyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B456222.png)

![6-BROMO-2-[4-(SEC-BUTYL)PHENYL]-3-METHYL-4-QUINOLINECARBOXYLIC ACID](/img/structure/B456224.png)
